molecular formula C7H16Cl2N2O4 B14857775 (2S,6S)-2,6-diaminoheptanedioic acid;dihydrochloride

(2S,6S)-2,6-diaminoheptanedioic acid;dihydrochloride

Cat. No.: B14857775
M. Wt: 263.12 g/mol
InChI Key: ZYZNMYVRROMGLB-RSLHMRQOSA-N
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Description

(2S,6S)-2,6-diaminoheptanedioic acid;dihydrochloride is a chiral compound with two amino groups and a heptanedioic acid backbone. This compound is often used in various scientific research applications due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-2,6-diaminoheptanedioic acid;dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as protected amino acids.

    Protection and Deprotection: Protecting groups are used to shield the amino groups during specific reaction steps. These groups are later removed to yield the final product.

    Coupling Reactions: The amino acids are coupled using reagents like carbodiimides or other coupling agents.

    Purification: The final product is purified using techniques such as crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-2,6-diaminoheptanedioic acid;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce amides or esters.

Scientific Research Applications

(2S,6S)-2,6-diaminoheptanedioic acid;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its role in enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S,6S)-2,6-diaminoheptanedioic acid;dihydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological responses. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S,6S)-1,2,6-Trimethylpiperazine dihydrochloride
  • (2S,6S)-6-methylmorpholine-2-carboxylic acid hydrochloride

Uniqueness

Compared to similar compounds, (2S,6S)-2,6-diaminoheptanedioic acid;dihydrochloride stands out due to its specific chiral configuration and the presence of two amino groups

Properties

Molecular Formula

C7H16Cl2N2O4

Molecular Weight

263.12 g/mol

IUPAC Name

(2S,6S)-2,6-diaminoheptanedioic acid;dihydrochloride

InChI

InChI=1S/C7H14N2O4.2ClH/c8-4(6(10)11)2-1-3-5(9)7(12)13;;/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13);2*1H/t4-,5-;;/m0../s1

InChI Key

ZYZNMYVRROMGLB-RSLHMRQOSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N.Cl.Cl

Canonical SMILES

C(CC(C(=O)O)N)CC(C(=O)O)N.Cl.Cl

Origin of Product

United States

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